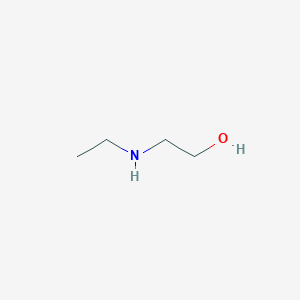

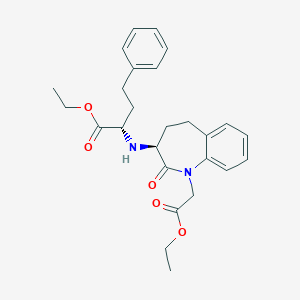

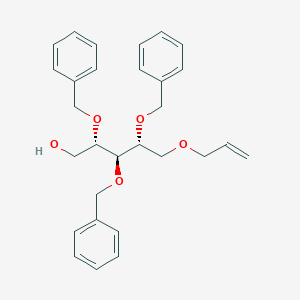

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol, or 2,3,4-Tris(benzyloxy)pentan-1-ol for short, is a synthetic compound with a wide range of applications in various scientific fields. It is a versatile molecule that can be used in laboratory experiments, as well as in drug development and medical research. Its unique structure and properties make it an attractive option for researchers looking for a compound with a high degree of specificity and selectivity.

Scientific Research Applications

Organic Synthesis

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol: is utilized in preparative organic chemistry as a versatile intermediate. It serves as a benzyloxymethyl derivative of ribose, which can be transformed into the corresponding methyl ether through hydrolysis with sodium methoxide .

Pharmaceutical Testing

This compound is employed as a high-quality reference standard in pharmaceutical testing to ensure the accuracy of analytical results. Its well-defined structure and properties make it an excellent candidate for calibration and method validation .

Influenza A H1N1 Inhibition

Research has shown that 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol exhibits inhibitory activity against Influenza A H1N1 strains in vitro. It has a 50% inhibitory concentration (IC50) of 1 μM, indicating its potential as an antiviral agent .

Isomerization and Dimerization Reagent

The compound functions as an isomer and dimerization reagent in the preparation of propenyl derivatives. This application is crucial in the synthesis of various organic molecules, particularly in creating complex structures with multiple stereocenters .

Allyl–Allyl Cross-Coupling Reactions

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol: is relevant in the field of allyl–allyl cross-coupling reactions. These reactions are significant for the direct construction of 1,5-dienes, which are abundant in terpenes and serve as important building blocks in chemical synthesis .

Synthesis of Branched and Linear 1,5-Dienes

The advancements in allyl–allyl cross-coupling strategies involving compounds like 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol have provided access to a wide variety of branched and linear 1,5 dienes. These dienes are of synthetic and pharmaceutical importance, highlighting the compound’s role in the development of new drugs and materials .

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. According to the information I found, this compound should be stored sealed in a dry environment at 2-8°C . It’s important to note that this information might not be comprehensive, and additional safety measures might be necessary.

properties

IUPAC Name |

(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGRBWYIGUUVHW-NHKHRBQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447052 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol | |

CAS RN |

111549-97-4 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)